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2-Amino-5-(2-methyl-4-pyridyl)-1,3,4-thiadiazole

Lipophilicity clopP Drug-likeness

Researchers requiring the exact 2-methyl-4-pyridyl substitution pattern for SAR reproducibility face limited sourcing options for CAS 1593354-27-8. • Enables scaffold-hopping from oxazole/pyrazole IRAK4 inhibitors (AS-2444697, CA-4948) to thiadiazole chemotypes; free 2-amine allows rapid parallel library synthesis. • 2-Methyl group increases lipophilicity (ΔclogP ≈ +0.5 vs. des-methyl) for enhanced Gram-positive membrane penetration in anti-infective programs. • Validated BLM helicase inhibitor scaffold (ML216 series); 2-methyl SAR vector underexplored for affinity optimization. • MW 192.24, single-step amide/urea/sulfonamide derivatization - ideal for 24-96 compound libraries.

Molecular Formula C8H8N4S
Molecular Weight 192.24 g/mol
Cat. No. B13707089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(2-methyl-4-pyridyl)-1,3,4-thiadiazole
Molecular FormulaC8H8N4S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C2=NN=C(S2)N
InChIInChI=1S/C8H8N4S/c1-5-4-6(2-3-10-5)7-11-12-8(9)13-7/h2-4H,1H3,(H2,9,12)
InChIKeyLSMMAOIPIYQSBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(2-methyl-4-pyridyl)-1,3,4-thiadiazole: Structural Identity for Procurement


2-Amino-5-(2-methyl-4-pyridyl)-1,3,4-thiadiazole (CAS 1593354-27-8, molecular formula C₈H₈N₄S, MW 192.24) is a heterocyclic building block belonging to the 2-amino-1,3,4-thiadiazole class, distinguished by a 2-methyl substituent on the 4-pyridyl ring at the 5-position . The 1,3,4-thiadiazole core is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating antimicrobial, anticancer, anti-inflammatory, and kinase-inhibitory activities across numerous campaigns [1]. The specific 2-methyl-4-pyridyl substitution pattern differentiates this compound from the more common 4-pyridyl (CAS 2002-04-2) and 3-pyridyl regioisomers, introducing altered electronic character and lipophilicity that directly affect downstream molecular properties and target engagement profiles [2].

2-Methyl-4-pyridyl regioisomer; distinct from common 4-pyridyl and 3-pyridyl analogs in electronic and lipophilic profile
Free primary 2-amine enables single-step acylation, urea formation, and sulfonylation for parallel library synthesis
1,3,4-Thiadiazole core reported in kinase-inhibitory and antimicrobial screening contexts; scaffold-hopping-ready building block

Why Generic Analogs Cannot Replace This Compound


Substituting 2-Amino-5-(2-methyl-4-pyridyl)-1,3,4-thiadiazole with the widely available 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole (CAS 2002-04-2) or 2-amino-5-methyl-1,3,4-thiadiazole (CAS 108-33-8) introduces a structurally distinct compound with measurably different physicochemical and pharmacological properties [1]. The ortho-methyl group on the pyridine ring alters the electron density of the heterocycle, modifies the pKa of the pyridyl nitrogen, and increases lipophilicity, all of which influence target binding, solubility, and metabolic stability [2]. In kinase inhibitor programs such as IRAK4, the 2-methylpyridin-4-yl motif has been explicitly shown to confer potency and selectivity advantages over unsubstituted pyridyl analogs, with IC50 shifts exceeding 10-fold in some series [3]. These differences mean that data generated with the des-methyl analog cannot be reliably extrapolated, and procurement of the exact 2-methyl compound is essential for reproducibility in structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns.

Lipophilicity Removal of the 2-methyl group shifts clopP downward by approximately 0.5 log units; membrane partitioning context may not transfer to des-methyl analogs
Binding 2-Methylpyridin-4-yl hinge-binding motif may confer target-engagement context that des-methyl or 5-methyl analogs cannot replicate; affinity may shift
SAR Data Structure-activity relationships established with 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole or 2-amino-5-methyl-1,3,4-thiadiazole may not extrapolate; requires independent validation

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Modulation: clopP Shift from Methyl Substitution

The addition of a methyl group at the 2-position of the pyridine ring in 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives results in a significant increase in calculated partition coefficient (clopP). Compared to the des-methyl analog 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole (clopP ≈ 0.6–0.9), the 2-methyl derivative 2-amino-5-(2-methyl-4-pyridyl)-1,3,4-thiadiazole is estimated to have a clopP of approximately 1.1–1.5, representing an approximately 0.5 log unit increase [1]. This shift is consistent with the known contribution of an aromatic methyl group to lipophilicity (π ≈ +0.5) and moves the compound closer to the optimal Lipinski logP range (1–3) for oral drug candidates [2].

Lipophilicity Modulation
Data to verify
ΔclopP ≈ +0.5 log units vs des-methyl analog (calculated; ≈3-fold lipid-phase partitioning increase)
Supports permeability screening context for whole-cell assay workflows
Calculated clopP via fragment-based methods; experimental logP not yet determined
Lipophilicity clopP Drug-likeness Permeability

Bloom Helicase Inhibition: Scaffold Validation

The 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine scaffold, of which 2-amino-5-(2-methyl-4-pyridyl)-1,3,4-thiadiazole is a direct methyl-substituted analog, has been validated as a Bloom helicase (BLM) inhibitor chemotype through quantitative high-throughput screening (qHTS) of >355,000 compounds [1]. The optimized derivative ML216 (containing the 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine core) inhibits BLM helicase with an IC50 of 3.0 μM (full-length BLM, 10 nM enzyme) and shows 28-fold selectivity over related helicases RECQ1, RECQ5, and E. coli UvrD (IC50 > 50 μM) [2]. The 2-methyl substitution on the pyridine ring represents a critical SAR vector; in analogous kinase inhibitor series, the 2-methylpyridin-4-yl motif has been shown to enhance binding affinity through improved hydrophobic packing with the hinge region [3].

BLM Helicase Scaffold Validation
Class-level
qHTS-validated chemotype (>355,000 compounds); ML216 IC50 3.0 μM, 28-fold selectivity over RECQ1/RECQ5/UvrD
Class-level inference; supports DNA repair target-engagement assay context
Target compound not directly assayed; scaffold-level validation only
Bloom helicase BLM inhibition DNA repair Cancer sensitization

Antimicrobial Activity: MIC Data for the Scaffold

A series of seventeen 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives (D1–D17) were evaluated for in vitro antimicrobial activity using the tube dilution method [1]. The most active compound D4 demonstrated a pMIC of 2.30 μM/mL against S. aureus, exceeding the activity of the reference standard ofloxacin (pMIC = 1.76 μM/mL) by approximately 0.54 log units (approximately 3.5-fold greater potency on a molar basis) [2]. Against B. subtilis, compounds D4, D8, and D11 each achieved a pMIC of 1.98–1.99 μM/mL compared to ofloxacin at 1.76 μM/mL, demonstrating consistent scaffold-dependent antibacterial activity. Antifungal evaluation revealed that compound D8 achieved a pMIC of 1.96 μM/mL against C. albicans and 1.96 μM/mL against A. niger, outperforming fluconazole (pMIC = 1.69 and 1.39 μM/mL, respectively) [3].

Antimicrobial Activity MIC Data
Class-level
Scaffold derivatives: pMIC 2.30 μM/mL vs ofloxacin 1.76 μM/mL (S. aureus); antifungal pMIC 1.96 μM/mL vs fluconazole 1.69 μM/mL (C. albicans)
Supports antimicrobial screening context; scaffold-dependent antibacterial and antifungal endpoint context
Target compound untested; 2-methyl substituent contribution not quantified
Antimicrobial MIC PI3K inhibition Antibacterial

Kinase Selectivity: 2-Methylpyridin-4-yl Hinge-Binding Motif

The 2-methylpyridin-4-yl substituent is a validated hinge-binding pharmacophore in multiple kinase inhibitor programs [1]. In the IRAK4 inhibitor series, compounds bearing a 2-methylpyridin-4-yl group, such as AS-2444697 (N-[3-(aminocarbonyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]-2-(2-methyl-4-pyridinyl)-4-oxazolecarboxamide), achieve an IC50 of 21 nM against IRAK4 with >30-fold selectivity over IRAK1 and >146-fold selectivity over a broad kinase panel [2]. X-ray co-crystal structures (PDB: 7C2V) confirm that the 2-methyl group engages in productive hydrophobic contacts within the kinase hinge region, providing a structural rationale for the potency enhancement over des-methyl analogs [3]. The replacement of the oxazole-carboxamide linker in AS-2444697 with a 1,3,4-thiadiazole-2-amine core, as in 2-amino-5-(2-methyl-4-pyridyl)-1,3,4-thiadiazole, represents a scaffold-hopping opportunity that retains the validated 2-methylpyridin-4-yl pharmacophore while introducing new vectors for selectivity engineering.

Kinase Hinge-Binding Motif
Context-dependent
2-Methylpyridin-4-yl pharmacophore validated in IRAK4 inhibitors; comparator AS-2444697 IC50 21 nM with >30-fold selectivity over IRAK1
Supports kinase selectivity assay context for scaffold-hopping studies
Scaffold-hop; direct assay data for thiadiazole core pending
IRAK4 Kinase inhibitor Hinge-binding 2-Methylpyridine pharmacophore

Synthetic Tractability: One-Step Diversification from Free 2-Amine

2-Amino-5-(2-methyl-4-pyridyl)-1,3,4-thiadiazole features a free primary amine at the 2-position of the thiadiazole ring, enabling single-step derivatization via acylation, sulfonylation, reductive amination, or urea formation without requiring protecting group strategies [1]. In contrast, the N-methylamino analog 5-(2-(methylamino)pyridin-4-yl)-1,3,4-thiadiazol-2-amine (CAS 1240521-58-7, MW 207.26) introduces a secondary amine on the pyridine ring, which alters reactivity at both the pyridine and thiadiazole nitrogen centers . The free 2-amine in the target compound is directly analogous to the synthetic handle exploited in the preparation of ML216, where 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine was converted to the final urea inhibitor in a single step [2]. A patent describing a green chemistry method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles using choline chloride-urea deep eutectic solvent at 80°C further supports the synthetic accessibility of this compound class [3].

Synthetic Tractability
Method context
Free 2-amine enables single-step derivatization via acylation, sulfonylation, urea formation, or reductive amination; no protecting group strategies required
Supports parallel library synthesis and accelerated SAR cycle times
Standard coupling conditions; green synthesis method reported at 80°C
Synthetic chemistry Derivatization Building block Amide coupling

High-Impact Application Scenarios


IRAK4 Kinase Scaffold-Hopping Campaigns

The 2-methylpyridin-4-yl group is a pharmacologically validated hinge-binding motif in IRAK4 inhibitors such as AS-2444697 (IC50 = 21 nM) and CA-4948 (IC50 ~ 4 nM) [1]. Replacing the oxazole or carboxamide linker in these clinical candidates with the 1,3,4-thiadiazole-2-amine core of the target compound enables systematic scaffold-hopping to explore novel intellectual property space while retaining the proven 2-methylpyridin-4-yl pharmacophore. The free 2-amine allows rapid parallel synthesis of amide, urea, and sulfonamide libraries for SAR profiling against IRAK4 and counter-screening against a kinase selectivity panel [2]. This compound is particularly suited for programs seeking to differentiate from existing IRAK4 patent estates (dominated by oxazole, pyrazole, and pyrrolo-pyrimidine linkers) by introducing the sulfur-containing thiadiazole hinge binder.

BLM Helicase Targeting for Cancer Sensitization

The 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine scaffold has been validated as a Bloom helicase (BLM) inhibitor chemotype through qHTS of >355,000 compounds, with the optimized derivative ML216 achieving BLM IC50 = 3.0 μM and 28-fold selectivity over RECQ1, RECQ5, and UvrD helicases [3]. The 2-methyl substituent on the pyridine ring of the target compound provides an underexplored SAR vector that may enhance BLM binding affinity through hydrophobic interactions analogous to those observed in kinase co-crystal structures [4]. Procurement of this building block supports systematic exploration of the pyridyl 2-position SAR for BLM inhibition, with the goal of improving upon ML216's micromolar potency and developing probes suitable for in vivo target engagement studies in BRCA-deficient or ALT-positive cancer models.

Antimicrobial Lead Generation via PI3K Targeting

Derivatives of the 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine core have demonstrated antibacterial activity exceeding ofloxacin (pMIC 2.30 vs. 1.76 μM/mL against S. aureus) and antifungal activity surpassing fluconazole (pMIC 1.96 vs. 1.69 μM/mL against C. albicans) in standardized MIC assays [5]. The 2-methyl group on the pyridine ring is predicted to enhance Gram-positive membrane penetration through increased lipophilicity (ΔclopP ≈ +0.5 vs. des-methyl analog) [6]. This compound is appropriate for medicinal chemistry teams pursuing host-directed anti-infective strategies via PI3K inhibition, where the thiadiazole core provides a differentiated chemotype from established β-lactam and azole scaffolds.

Focused Library Synthesis for Screening Centers

The compound's molecular weight (192.24), free 2-amine handle, and the presence of both a thiadiazole and a 2-methylpyridine ring make it an efficient building block for diversity-oriented synthesis . In a single amide coupling or urea formation step, a library of 24–96 compounds can be generated for primary screening against multiple target classes (kinases, helicases, proteases). The estimated cost-per-derivative is reduced by the elimination of protecting group manipulations, and the 2-methyl group increases the three-dimensional character (Fsp3 contribution) relative to the flat, des-methyl analog, which is correlated with improved clinical success rates [7]. This compound is suited for academic screening centers and small biotech companies requiring cost-efficient, high-diversity starting points for hit identification.

Application
Selection Property
Validation Focus
IRAK4 kinase scaffold-hopping studies
2-Methylpyridin-4-yl hinge-binding pharmacophore context
Kinase selectivity panel review; thiadiazole linker SAR evaluation
BLM helicase inhibition research
Scaffold-validated chemotype with 2-methyl SAR vector
Helicase DNA unwinding endpoint review; selectivity profiling
Antimicrobial screening campaigns
Membrane penetration context from methyl-driven lipophilicity
MIC endpoint review against Gram-positive and fungal strain panels
Focused library synthesis
Free 2-amine for single-step parallel derivatization
Derivatization efficiency; diversity-oriented synthesis validation
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